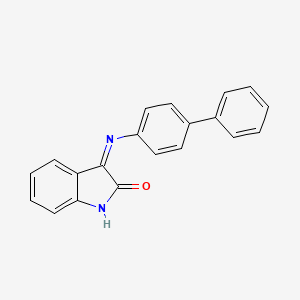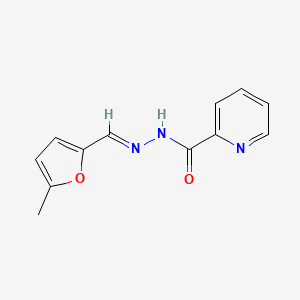
5-Bromo-N'-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-N’-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromine atom, a diethylamino group, and a benzylidene moiety, which contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N’-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzohydrazide and 4-(diethylamino)benzaldehyde. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Additionally, industrial production would require stringent quality control measures to maintain consistency and safety.
化学反应分析
Types of Reactions
5-Bromo-N’-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of the benzylidene moiety.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in organic synthesis.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce reduced hydrazide derivatives. Substitution reactions can result in the formation of various substituted benzohydrazides .
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new organic materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
作用机制
The mechanism by which 5-Bromo-N’-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit the activity of certain tyrosine kinases, leading to cell cycle arrest and induction of apoptosis. The diethylamino group and benzylidene moiety play crucial roles in its binding affinity and specificity towards these targets .
相似化合物的比较
Similar Compounds
- 5-Bromo-N’-(4-(dimethylamino)benzylidene)-2-hydroxybenzohydrazide
- 5-Bromo-N’-(4-(methoxy)benzylidene)-2-hydroxybenzohydrazide
- 5-Bromo-N’-(4-(chloro)benzylidene)-2-hydroxybenzohydrazide
Uniqueness
Compared to similar compounds, 5-Bromo-N’-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide is unique due to the presence of the diethylamino group, which enhances its lipophilicity and potentially improves its bioavailability. This structural feature may contribute to its higher efficacy in biological applications, particularly in anticancer research .
属性
CAS 编号 |
303065-97-6 |
|---|---|
分子式 |
C18H20BrN3O2 |
分子量 |
390.3 g/mol |
IUPAC 名称 |
5-bromo-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C18H20BrN3O2/c1-3-22(4-2)15-8-5-13(6-9-15)12-20-21-18(24)16-11-14(19)7-10-17(16)23/h5-12,23H,3-4H2,1-2H3,(H,21,24)/b20-12+ |
InChI 键 |
OBCNNIBSKCARQD-UDWIEESQSA-N |
手性 SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-({[2-(4-bromophenyl)quinolin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11664893.png)
![17-(2-Nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11664895.png)
![5-nitro-2-[3-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11664896.png)
![(5Z)-5-(3-iodo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11664901.png)
![N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11664925.png)
![7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11664930.png)

![N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11664936.png)
methanone](/img/structure/B11664939.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11664945.png)
![Ethyl 2-({[3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11664953.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11664956.png)

![6-Amino-4-(biphenyl-4-yl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11664980.png)
